molecular formula C5H3ClN4 B1389414 4-Chloroimidazo[5,1-f][1,2,4]triazine CAS No. 889945-79-3

4-Chloroimidazo[5,1-f][1,2,4]triazine

Cat. No.: B1389414
CAS No.: 889945-79-3
M. Wt: 154.56 g/mol
InChI Key: YQKLYTZVBRYCJW-UHFFFAOYSA-N
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Description

4-Chloroimidazo[5,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound belongs to the imidazo[5,1-f][1,2,4]triazine family, known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroimidazo[5,1-f][1,2,4]triazine typically involves the reaction of amidines with 1,2,3-triazines and 1,2,3,5-tetrazines. This reaction proceeds through an addition/N2 elimination/cyclization pathway . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloroimidazo[5,1-f][1,2,4]triazine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and may require the presence of catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield aminoimidazo[5,1-f][1,2,4]triazines, while cycloaddition reactions can produce various fused heterocyclic compounds.

Scientific Research Applications

4-Chloroimidazo[5,1-f][1,2,4]triazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Medicine: Explored for its therapeutic potential in various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 4-Chloroimidazo[5,1-f][1,2,4]triazine exerts its effects involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

4-Chloroimidazo[5,1-f][1,2,4]triazine can be compared with other similar compounds such as:

    Pyrrolo[2,1-f][1,2,4]triazine: Known for its role in kinase inhibitors and nucleoside drugs like avapritinib and remdesivir.

    4-Chloroimidazo[4,5-d]-1,2,3-triazine:

The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

4-chloroimidazo[5,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-4-1-7-3-10(4)9-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKLYTZVBRYCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670381
Record name 4-Chloroimidazo[5,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889945-79-3
Record name 4-Chloroimidazo[5,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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